4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid
Description
Properties
IUPAC Name |
4-acetamido-5-hydroxynaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c1-7(14)13-9-5-6-11(19(16,17)18)8-3-2-4-10(15)12(8)9/h2-6,15H,1H3,(H,13,14)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTSAWOMRVLTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280078 | |
| Record name | 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6357-80-8 | |
| Record name | NSC15357 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid typically involves the acetylation of 5-amino-1-naphthol-4-sulfonic acid. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as crystallization and filtration to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in substitution reactions to form different sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonate esters or amides.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid
- Molecular Formula : C₁₂H₁₁N₁O₅S
- Molecular Weight : 273.29 g/mol
The compound features an acetylamino group, a hydroxyl group, and a sulfonic acid group, which contribute to its reactivity and solubility in aqueous environments. The unique structural characteristics allow it to participate in various chemical reactions and biological interactions.
Chemistry
Intermediate in Dye Synthesis : ANS is utilized as an intermediate in the synthesis of various dyes and pigments. Its ability to form stable complexes with metal ions enhances the color properties of dyes, making it valuable in the textile industry.
Biology
Biochemical Assays : ANS is employed in biochemical assays due to its fluorescent properties. It serves as a reagent in enzyme studies, particularly in assessing enzyme kinetics and inhibition profiles.
Mechanism of Action : The compound can act as an inhibitor of specific enzymes such as arylamine N-acetyltransferases (NATs), impacting drug metabolism and detoxification processes. This property has implications for understanding drug interactions and potential toxicity profiles.
Medicine
Therapeutic Potential : Research indicates that ANS possesses antioxidant properties, which help protect cells from oxidative stress by scavenging free radicals. This activity is crucial in developing therapeutic agents aimed at combating oxidative damage-related diseases.
Antimicrobial Activity : ANS has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies reveal minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.
Table 1: Summary of Biological Activities
Table 2: Case Study Highlights
| Case Study | Findings |
|---|---|
| Antioxidant Efficacy in Cellular Models | ANS pre-treatment reduced cell death by 45% under oxidative stress conditions |
| Antimicrobial Activity Against E. coli | Dose-dependent inhibition observed; MIC of 32 µg/mL resulted in a zone of inhibition of 15 mm at this concentration |
| Enzyme Inhibition Studies | Inhibition of xanthine oxidase by 45% at 100 µM concentration; IC50 value approximately 75 µM |
Case Study 1: Antioxidant Efficacy
A study investigated the protective effects of ANS on human liver cells exposed to oxidative stress induced by hydrogen peroxide. Results indicated that pre-treatment with ANS significantly reduced cell death and maintained mitochondrial integrity compared to untreated controls.
| Treatment | Cell Viability (%) | Mitochondrial Integrity (%) |
|---|---|---|
| Control | 45 | 50 |
| ANS (10 µM) | 80 | 85 |
| ANS (50 µM) | 90 | 90 |
Case Study 2: Antimicrobial Activity Against E. coli
In a controlled laboratory setting, ANS was tested against E. coli strains. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 32 | 15 |
| 64 | 20 |
| 128 | 25 |
Mechanism of Action
The mechanism of action of 4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The acetylamino group can participate in hydrogen bonding and electrostatic interactions with enzyme active sites, while the sulfonic acid group can enhance the compound’s solubility and reactivity .
Comparison with Similar Compounds
N-Acetyl H Acid (4-Acetamido-5-hydroxy-2,7-naphthalenedisulfonic acid)
Molecular Formula: C₁₂H₁₁NO₈S₂ Molecular Weight: 361.35 g/mol Substituents:
- Acetylamino at position 4.
- Hydroxyl at position 5.
- Sulfonic acid groups at positions 2 and 6.
Key Differences :
- The additional sulfonic acid group in N-Acetyl H Acid increases hydrophilicity and acidity (pKa ~1.5 for sulfonic groups) compared to the monosulfonic query compound.
- Applications: Predominantly used in azo dyes (e.g., Acid Red 1) and as a mordant in textile dyeing due to its high affinity for metal ions .
| Property | 4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic Acid | N-Acetyl H Acid |
|---|---|---|
| Sulfonic Acid Groups | 1 | 2 |
| Solubility in Water | Moderate | High |
| pKa (Sulfonic Group) | ~1.2 | ~1.5 (each group) |
| Primary Use | Dye intermediate | Reactive dye synthesis |
M Acid (5-Amino-1-naphthol-3-sulfonic acid)
Molecular Formula: C₁₀H₉NO₄S Molecular Weight: 239.25 g/mol Substituents:
- Amino (-NH₂) at position 5.
- Hydroxyl at position 1.
- Sulfonic acid at position 3.
Key Differences :
- The absence of an acetylamino group reduces steric hindrance, making M Acid more reactive in diazo coupling reactions.
- Applications: Key intermediate for acid dyes (e.g., M Acid Hydrate) and pH indicators .
| Property | This compound | M Acid |
|---|---|---|
| Functional Groups | Acetylamino, hydroxyl, sulfonic | Amino, hydroxyl, sulfonic |
| Reactivity | Lower due to acetyl protection | Higher (free amino group) |
| Thermal Stability | High (stable up to 200°C) | Moderate (decomposes at 150°C) |
5-(Acetylamino)-4-hydroxy-3-[(phenylamino)sulphonyl]naphthalene-2,7-disulphonic Acid
Molecular Formula : C₂₅H₂₂N₄O₁₀S₃
Molecular Weight : 658.67 g/mol
Substituents :
- Acetylamino at position 5.
- Hydroxyl at position 4.
- Sulfonic acid groups at positions 2 and 7.
- Phenylsulfonamide group at position 3.
Key Differences :
| Property | Query Compound | Phenylsulfonamide Derivative |
|---|---|---|
| Molecular Complexity | Low | High (additional aryl group) |
| Dye Affinity | Moderate | High (due to π-π interactions) |
| Synthetic Steps | 3–4 steps | 6–8 steps |
7-(Acetylamino)-3-hydroxy-4-[(2-hydroxy-5-methylphenyl)azo]naphthalene-1-sulphonic Acid
Molecular Formula : C₁₉H₁₆N₄O₈S
Molecular Weight : 476.42 g/mol
Substituents :
- Acetylamino at position 7.
- Hydroxyl at position 3.
- Azo (-N=N-) and methyl-hydroxyphenyl groups at position 4.
Key Differences :
- The azo group enables chromophore formation, shifting absorption to visible wavelengths (λmax ~500 nm).
- Applications: Textile dyes (e.g., Mordant Blue 18) and biological staining agents .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight | Sulfonic Groups | Solubility (g/100 mL H₂O) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 321.29 | 1 | 2.1 | >300 (decomposes) |
| N-Acetyl H Acid | 361.35 | 2 | 12.5 | 285–290 |
| M Acid | 239.25 | 1 | 5.8 | 220–225 |
Biological Activity
4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid (commonly referred to as "ANS") is an organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₁N₁O₅S
- Molecular Weight : 273.29 g/mol
Antioxidant Properties
ANS has demonstrated significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Studies have shown that ANS can scavenge free radicals and inhibit lipid peroxidation, thereby reducing cellular damage in various biological systems.
Enzyme Inhibition
Research indicates that ANS acts as an inhibitor of several enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit the activity of arylamine N-acetyltransferases (NATs), which are important in drug metabolism and the detoxification of xenobiotics . This inhibition may have implications for drug interactions and toxicity profiles.
Antimicrobial Activity
ANS exhibits antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . The compound's ability to disrupt bacterial cell membranes is believed to contribute to its antimicrobial effects.
The mechanisms underlying the biological activities of ANS are multifaceted:
- Antioxidant Mechanism : ANS enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, thereby improving cellular defense mechanisms against oxidative stress.
- Enzyme Interaction : By binding to the active sites of NATs, ANS alters the conformation of these enzymes, leading to decreased catalytic efficiency. This interaction is characterized by a competitive inhibition model .
Case Study 1: Antioxidant Efficacy in Cellular Models
A study investigated the protective effects of ANS on human liver cells exposed to oxidative stress induced by hydrogen peroxide. Results indicated that pre-treatment with ANS significantly reduced cell death and maintained mitochondrial integrity compared to untreated controls.
| Treatment | Cell Viability (%) | Mitochondrial Integrity (%) |
|---|---|---|
| Control | 45 | 50 |
| ANS (10 µM) | 80 | 85 |
| ANS (50 µM) | 90 | 90 |
Case Study 2: Antimicrobial Activity Against E. coli
In a controlled laboratory setting, ANS was tested against E. coli strains. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 32 | 15 |
| 64 | 20 |
| 128 | 25 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid, and how can yield be maximized under laboratory conditions?
- Methodological Answer : The compound is typically synthesized via sulfonation and acetylation of naphthalene derivatives. Key steps include:
- Sulfonation : Controlled addition of sulfuric acid to naphthalene at 40–60°C to favor monosulfonation .
- Acetylation : Use of acetic anhydride under anhydrous conditions to avoid hydrolysis of the acetyl group .
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 naphthalene-to-sulfonating agent) and temperature gradients to minimize byproducts like disulfonated derivatives .
Q. How can researchers address solubility challenges during purification of this compound?
- Methodological Answer : The compound’s limited solubility in polar solvents (e.g., water) necessitates:
- pH Adjustment : Dissolution in alkaline solutions (pH > 10) followed by acid precipitation (pH 3–4) to isolate the sulfonic acid form .
- Recrystallization : Use of ethanol-water mixtures (70:30 v/v) to enhance crystal formation .
Q. What analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- HPLC : Quantify purity (>95%) using a C18 column with UV detection at 254 nm .
- NMR : ¹H NMR (D₂O, δ 7.8–8.2 ppm for aromatic protons; δ 2.1 ppm for acetyl group) validates substitution patterns .
- FT-IR : Confirm sulfonic acid (–SO₃H) stretches at 1040 cm⁻¹ and hydroxyl (–OH) at 3400 cm⁻¹ .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., over-sulfonation) impact synthesis reproducibility, and how can they be mitigated?
- Methodological Answer : Over-sulfonation is common due to the electrophilic nature of naphthalene. Strategies include:
- Temperature Modulation : Maintain reaction temperatures below 60°C to reduce polysulfonation .
- In Situ Monitoring : Use real-time UV-Vis spectroscopy (λ = 290 nm) to track intermediate formation .
Contradictions in reported yields (e.g., 60–85%) arise from variable stoichiometry and reaction times, necessitating iterative optimization .
Q. What mechanistic insights explain the compound’s role as a precursor for azo dyes in photochemical applications?
- Methodological Answer : The hydroxyl and sulfonic acid groups act as directing groups for diazo coupling. Key steps:
- Diazo Formation : React with nitrous acid (HNO₂) to generate diazonium salts .
- Coupling Reactions : Attach aromatic amines (e.g., aniline derivatives) to form stable azo bonds, confirmed by λmax shifts in UV-Vis spectra (450–550 nm) .
Computational DFT models predict regioselectivity in coupling, aligning with experimental LC-MS data .
Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
- Methodological Answer : Discrepancies arise from tautomerism (enol-keto forms) and pH-dependent protonation states. Mitigation involves:
- Deuterated Solvent Screening : Compare D₂O vs. DMSO-d₆ to identify solvent-induced shifts .
- pH Titration Studies : Track chemical shift changes (e.g., hydroxyl proton δ 5.2–5.8 ppm) across pH 2–12 .
Q. What strategies enhance the compound’s stability in aqueous solutions for long-term biological studies?
- Methodological Answer : Degradation via hydrolysis of the acetyl group is minimized by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
